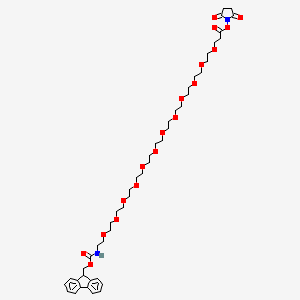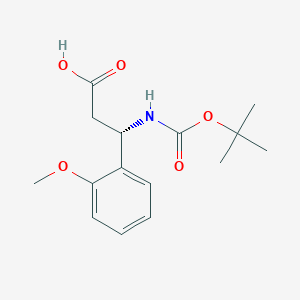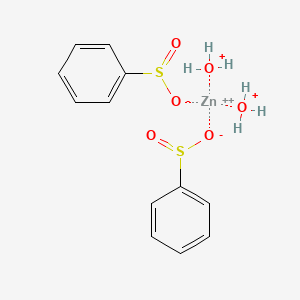
Zinc(II) benzenesulfinate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Zinc(II) benzenesulfinate dihydrate is a complex compound of zinc. It serves as a structural, catalytic, and regulatory ion in numerous proteins and enzymes .
Mode of Action
Zinc ions are known to interact with proteins and enzymes, influencing their structure and function
Biochemical Pathways
Zinc is involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and cell activation .
Result of Action
Zinc is known to play a vital role in cellular processes such as cell growth, differentiation, and metabolism .
Action Environment
Factors such as ph, temperature, and presence of other ions can potentially affect the stability and efficacy of zinc-containing compounds .
Análisis Bioquímico
Biochemical Properties
Zinc(II) benzenesulfinate dihydrate plays a significant role in biochemical reactions. It acts as an activator that can evidently improve product performance
Cellular Effects
Zinc complexes have been shown to have antibacterial and antioxidant activity
Molecular Mechanism
It is known that zinc complexes can interact with biomolecules and influence gene expression
Métodos De Preparación
The synthesis of Zinc(II) benzenesulfinate dihydrate typically involves the reduction of benzenesulfonyl chloride using sodium sulfite in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water as a solvent. The resulting benzenesulfinate solution is then reacted with an aqueous solution of zinc chloride to form the desired product . The reaction conditions include a temperature of 74°C and a reaction time of 90 minutes .
Análisis De Reacciones Químicas
Zinc(II) benzenesulfinate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to form benzenesulfinate.
Substitution: It can undergo substitution reactions with other reagents to form different sulfonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Zinc(II) benzenesulfinate dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: It is studied for its potential antimicrobial properties.
Medicine: It is explored for its potential use in drug delivery systems.
Comparación Con Compuestos Similares
Zinc(II) benzenesulfinate dihydrate can be compared with other similar compounds such as:
Zinc benzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.
Zinc phenolsulfonate: Contains a phenol group instead of a benzene ring.
Zinc trifluoromethanesulfinate: Contains a trifluoromethyl group instead of a benzene ring.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
dioxidanium;zinc;benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUATFLSTOSLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[OH3+].[OH3+].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6S2Zn+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
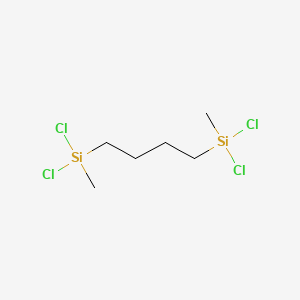
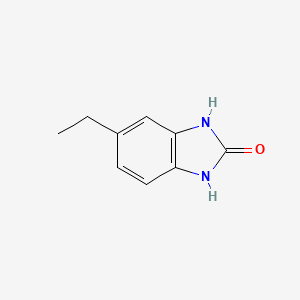
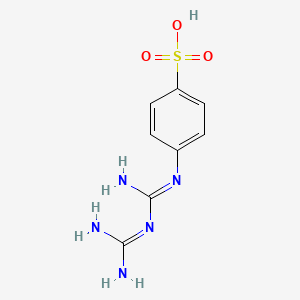
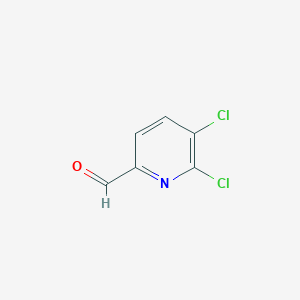
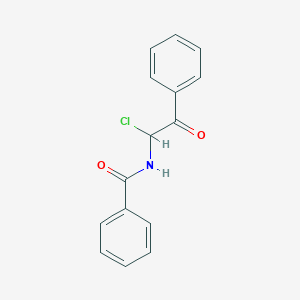
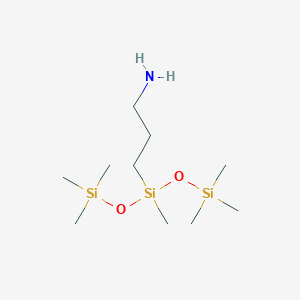
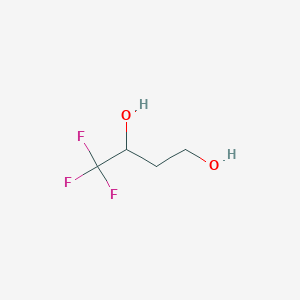
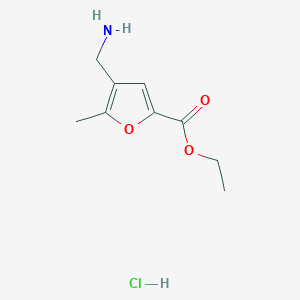
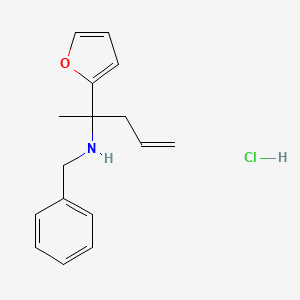
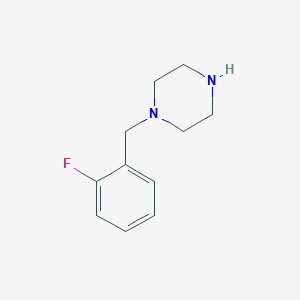
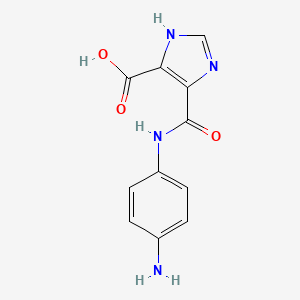
![2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene](/img/structure/B6593233.png)
